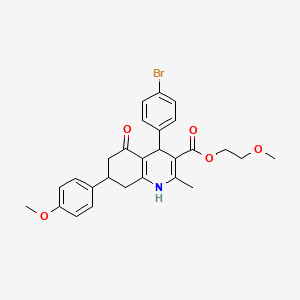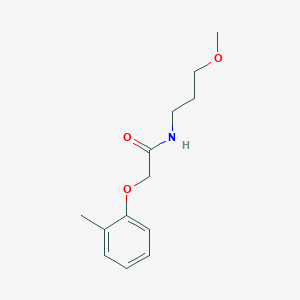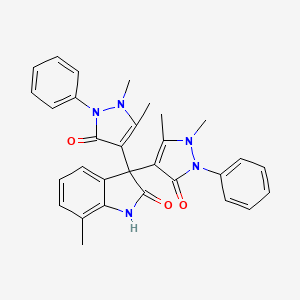![molecular formula C18H21NO5S B4938368 N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B4938368.png)
N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of chemists led by David Johnson at Merck Research Laboratories. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
作用機序
N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine acts as a selective antagonist of mGluR5 by binding to the allosteric modulatory site of the receptor. This binding inhibits the activity of mGluR5 and reduces the downstream signaling cascade, leading to a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the experimental model and the dose used. In general, this compound reduces the excitability of neurons, decreases the release of neurotransmitters, and alters synaptic plasticity. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and traumatic brain injury.
実験室実験の利点と制限
The main advantage of N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine is its selectivity and specificity for mGluR5, which allows for precise manipulation of mGluR5 signaling without affecting other receptors or pathways. This compound is also relatively easy to use and has a well-established pharmacological profile. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects at high concentrations.
将来の方向性
There are several future directions for research on N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine and mGluR5. One direction is to further investigate the role of mGluR5 in various neurological and psychiatric disorders and to develop novel therapeutic strategies targeting mGluR5. Another direction is to explore the potential of this compound as a neuroprotective agent in various models of neurodegenerative diseases. Finally, there is a need to develop more selective and potent mGluR5 antagonists with improved pharmacokinetic properties and fewer off-target effects.
合成法
The synthesis of N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine involves several steps, starting from commercially available starting materials. The first step is the protection of the amino group of glycine with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of Boc-protected glycine with 2-bromoethylbenzene to form the corresponding amide. The amide is then treated with sodium hydride and sodium methoxide to generate the sulfonamide intermediate. Finally, the sulfonamide is coupled with 4-methoxy-3-methylphenylboronic acid using palladium-catalyzed cross-coupling reaction to yield this compound.
科学的研究の応用
N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine has been extensively used in scientific research to study the physiological and pathological roles of mGluR5. mGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a crucial role in synaptic transmission, plasticity, and learning and memory. Abnormalities in mGluR5 signaling have been implicated in various neurological and psychiatric disorders, including autism, schizophrenia, addiction, and anxiety disorders. This compound has been used to investigate the role of mGluR5 in these disorders and to develop novel therapeutic strategies targeting mGluR5.
特性
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-14-12-16(8-9-17(14)24-2)25(22,23)19(13-18(20)21)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBOYNQBYBYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4938289.png)
![4-[5-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4938294.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4938301.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938308.png)
![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4938319.png)
![3-[(2-chlorobenzyl)thio]-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938321.png)
![1-(4-methoxyphenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B4938325.png)

![N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4938342.png)



![3,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4938360.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4938374.png)
